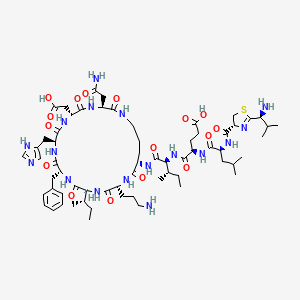
6-Chloro-3,5-dinitropyridin-2-amine
Overview
Description
6-Chloro-3,5-dinitropyridin-2-amine is a heterocyclic compound with the molecular formula C5H3ClN4O4 It is characterized by the presence of a pyridine ring substituted with chlorine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,5-dinitropyridin-2-amine typically starts from 2,6-dichloropyridine. The process involves several steps:
Nitration: 2,6-dichloropyridine is nitrated to form 2-chloro-3,5-dinitropyridine.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves the use of readily available starting materials and straightforward reaction conditions, such as nitration and amination, followed by purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,5-dinitropyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or azides.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia or sodium azide are commonly used.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Reduction: Amino derivatives of the compound.
Scientific Research Applications
6-Chloro-3,5-dinitropyridin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3,5-dinitropyridin-2-amine involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,5-dinitropyridine
- 4-Amino-2,6-dichloropyridine
- 2-Amino-3,5-dinitropyridine
Properties
IUPAC Name |
6-chloro-3,5-dinitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O4/c6-4-2(9(11)12)1-3(10(13)14)5(7)8-4/h1H,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXQQIUBKMEZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1[N+](=O)[O-])Cl)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,8aR)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B3322553.png)


![2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline](/img/structure/B3322575.png)










